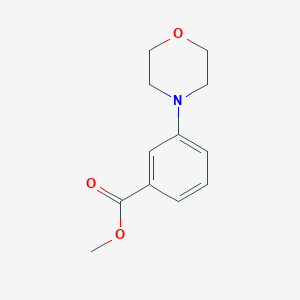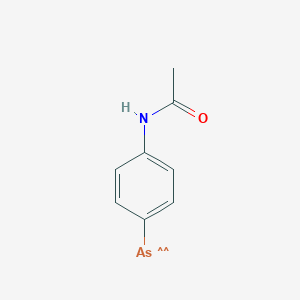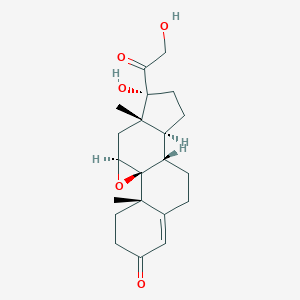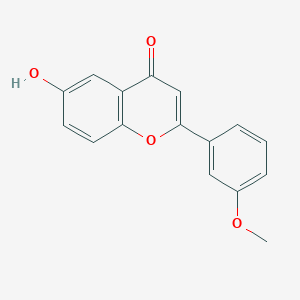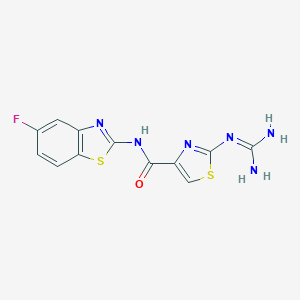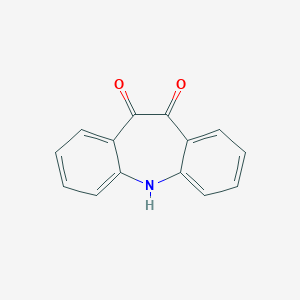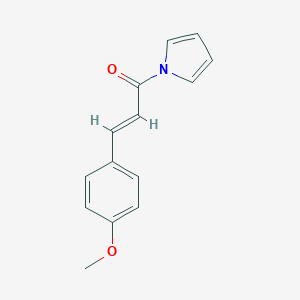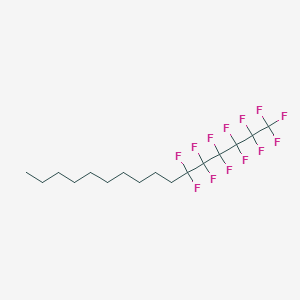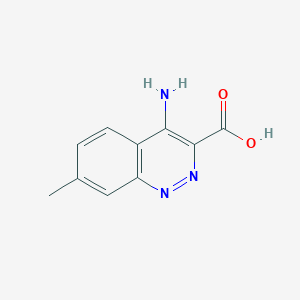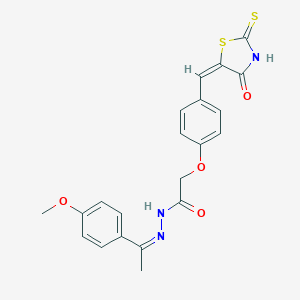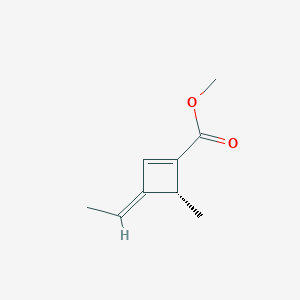
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, also known as MEMCBC, is a chemical compound used in scientific research for its unique properties. It is a cyclobutene derivative that has been synthesized through various methods, and has been found to have potential applications in the field of medicine and biochemistry. In
作用機序
The mechanism of action of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed to work by targeting specific cells or tissues, as it can be used as a drug delivery system. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is believed to work by binding to specific molecules in cells or tissues, which allows it to be used as a fluorescent probe.
生化学的および生理学的効果
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have low toxicity, which makes it a promising candidate for drug delivery systems. However, further studies are needed to fully understand the biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate.
実験室実験の利点と制限
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, which makes it a promising candidate for drug delivery systems. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be used as a fluorescent probe, which allows for the detection of specific molecules in cells or tissues. However, there are also limitations to using methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. One direction is to further study its anticancer properties and potential as a drug delivery system. Another direction is to study its potential as a fluorescent probe and its ability to detect specific molecules in cells or tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. Overall, the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has the potential to lead to new discoveries in the field of medicine and biochemistry.
合成法
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be synthesized through various methods, including the Diels-Alder reaction and the Wittig reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, a diene and a dienophile are combined to form a cyclobutene ring. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, an aldehyde is reacted with a phosphonium ylide to form the cyclobutene ring.
科学的研究の応用
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have potential applications in the field of medicine and biochemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been studied for its potential as a fluorescent probe, as it can be used to detect specific molecules in cells or tissues.
特性
CAS番号 |
138337-28-7 |
|---|---|
製品名 |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4-6H,1-3H3/b7-4+/t6-/m1/s1 |
InChIキー |
DNCGSBXRFQEOBQ-LTYDNXFVSA-N |
異性体SMILES |
C/C=C/1\C=C([C@@H]1C)C(=O)OC |
SMILES |
CC=C1C=C(C1C)C(=O)OC |
正規SMILES |
CC=C1C=C(C1C)C(=O)OC |
同義語 |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(E)]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



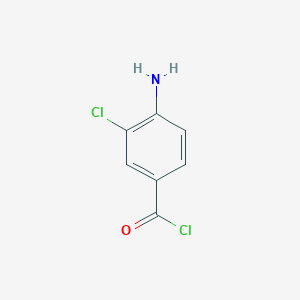
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
